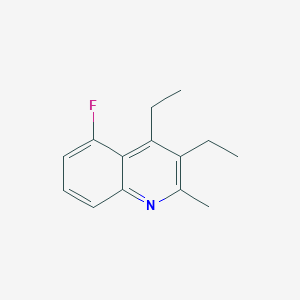
3,4-Diethyl-5-fluoro-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-5-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .
Méthodes De Préparation
The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline can be achieved through various synthetic routes. Common methods include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Analyse Des Réactions Chimiques
3,4-Diethyl-5-fluoro-2-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable example, using palladium catalysts and boron reagents
Applications De Recherche Scientifique
3,4-Diethyl-5-fluoro-2-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in antimalarial drugs and treatments for heart diseases.
Industry: The compound finds applications in agriculture as a component for liquid crystals and cyanine dyes
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-5-fluoro-2-methylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes, disrupt DNA synthesis, and interfere with cellular processes. The incorporation of a fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
3,4-Diethyl-5-fluoro-2-methylquinoline can be compared with other fluorinated quinolines such as:
Fluoroquine: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and treatment of rheumatic arthritis.
Flosequinan: A drug for heart disease treatment
These compounds share the quinoline skeleton but differ in their specific substituents and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C14H16FN |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
3,4-diethyl-5-fluoro-2-methylquinoline |
InChI |
InChI=1S/C14H16FN/c1-4-10-9(3)16-13-8-6-7-12(15)14(13)11(10)5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
OIDUGELCFAKISL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC=C(C2=C1CC)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


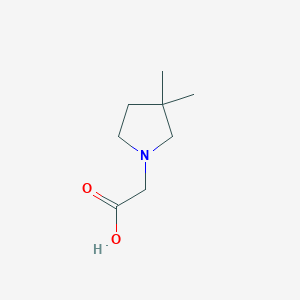
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
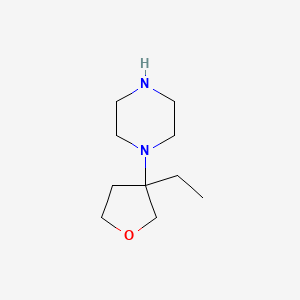
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
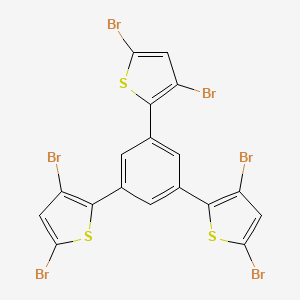
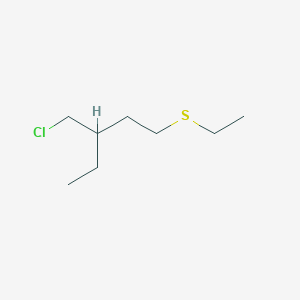
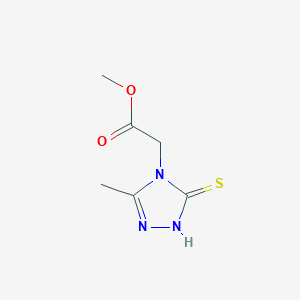
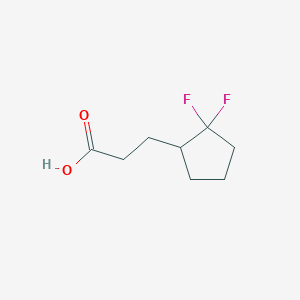
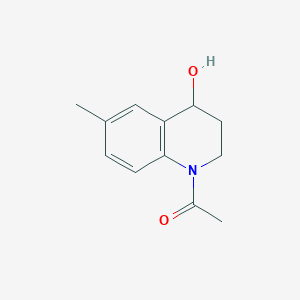
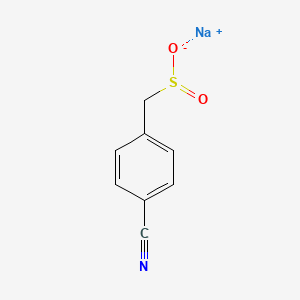
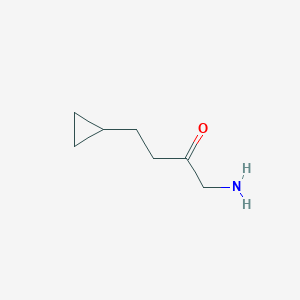
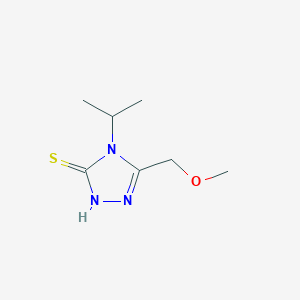
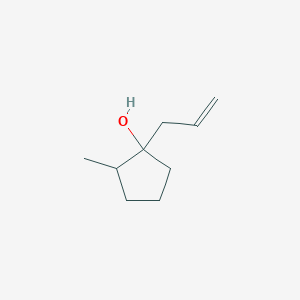
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
